1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine
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Overview
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is unique due to its specific structural features, such as the presence of both cyclohexyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives .
Properties
Molecular Formula |
C22H26Cl2N2O2S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
InChI |
InChI=1S/C22H26Cl2N2O2S/c23-19-8-11-21(24)22(16-19)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2 |
InChI Key |
DARIADTXGGQNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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